Product packaging for Boc-Lys(Boc)-OH.DCHA(Cat. No.:CAS No. 15098-69-8)

Boc-Lys(Boc)-OH.DCHA

Cat. No.: B558279
CAS No.: 15098-69-8
M. Wt: 346,4*181,32 g/mole
InChI Key: HRLHJTYAMCGERD-MERQFXBCSA-N
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Description

Significance of Protected Amino Acids in Organic Chemistry and Chemical Biology

In the realms of organic chemistry and chemical biology, the synthesis of peptides with specific sequences and functions is of paramount importance. creative-peptides.com Protected amino acids are fundamental to achieving this goal, as they prevent unwanted side reactions during the intricate process of peptide bond formation. nih.govacs.org Amino acids, by their very nature, possess at least two reactive functional groups: an amino group and a carboxyl group. In the case of amino acids like lysine (B10760008), an additional reactive group is present in the side chain. Without protection, these reactive sites would lead to a chaotic mixture of products, including polymerization of the amino acid itself. nih.gov

Overview of Boc-Lys(Boc)-OH.DCHA as a Bifunctionally Protected Lysine Derivative

This compound is a specifically designed derivative of the amino acid L-lysine, engineered for optimal use in chemical synthesis. Lysine is unique among the common proteinogenic amino acids in that it possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its aliphatic side chain. Both of these amino groups are nucleophilic and require protection during peptide synthesis to prevent undesired branching and other side reactions. nbinno.com

In this compound, both the α-amino and ε-amino groups are protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a variety of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com The dual Boc protection ensures that both of lysine's amino functionalities are rendered unreactive during the peptide coupling steps. nbinno.com

Furthermore, this compound is supplied as a dicyclohexylammonium (B1228976) (DCHA) salt. nbinno.com The formation of a DCHA salt with the free carboxyl group of the protected amino acid offers several practical advantages. It often improves the crystallinity and handling characteristics of the compound, making it a stable, free-flowing powder that is easier to weigh and store. nbinno.combachem.com This salt form can also enhance the shelf-life of the protected amino acid compared to its free acid counterpart. bachem.com Before its use in peptide synthesis, the free acid is typically regenerated from the DCHA salt. bachem.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 15098-69-8 iris-biotech.de
Molecular Formula C16H30N2O6 · C12H23N iris-biotech.de
Molecular Weight 527.7 g/mol peptide.com
Appearance White to off-white powder sigmaaldrich.com

| Storage Temperature | 2-8°C iris-biotech.de |

Historical Context and Evolution of Lysine Protection Strategies

The challenge of selectively protecting the two amino groups of lysine has been a long-standing consideration in the field of peptide synthesis. Early strategies for peptide synthesis, dating back to the work of Emil Fischer, laid the groundwork for the development of protecting group chemistry. The introduction of the benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in 1932 was a landmark achievement, providing a reliable method for protecting α-amino groups. acs.org

For lysine, early approaches often involved protecting the ε-amino group with a more robust protecting group while the α-amino group was protected with a more labile one. A common strategy involved the use of the acid-labile Boc group for the α-amino position and the hydrogenolysis-labile Z group for the ε-amino side chain. nbinno.com This orthogonal combination allowed for the selective deprotection of the α-amino group to permit peptide chain elongation, while the ε-amino group remained protected until the final stages of synthesis. nbinno.com

Other protecting groups have also been employed for the lysine side chain, such as the p-toluenesulfonyl (Tos) and trifluoroacetyl (Tfa) groups. creative-peptides.com However, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, which heavily relied on the Boc/benzyl protection strategy, solidified the importance of acid-labile protecting groups. wikipedia.org In this context, the use of two Boc groups for both of lysine's amines, as seen in Boc-Lys(Boc)-OH, became a valuable approach, particularly in solution-phase synthesis or for specific applications in SPPS where such protection is advantageous. The evolution of these strategies has continually aimed to improve the efficiency, selectivity, and scope of peptide synthesis, enabling the creation of increasingly complex and ambitious molecular targets. openaccesspub.org

Research Avenues and Future Directions for this compound

The utility of this compound and similar protected amino acids continues to expand as synthetic methodologies become more sophisticated. Current and future research directions are focused on leveraging these building blocks for the creation of novel molecular architectures with tailored biological functions.

One significant area of research is the synthesis of dendritic peptides, or dendrimers. The bifunctional nature of lysine makes it an ideal branching point for the construction of these highly branched, tree-like structures. Boc-Lys(Boc)-OH is a key starting material for the divergent synthesis of peptide dendrimers, where successive generations of lysine residues are added to create a well-defined, multivalent scaffold. These dendrimers have shown promise in various biomedical applications, including as drug and gene delivery vehicles. For instance, dendritic peptide bolaamphiphiles prepared using Boc-Lys(Boc)-OH have been investigated for their ability to deliver siRNA. chemicalbook.com

Another burgeoning field is the synthesis of peptide-drug conjugates (PDCs) and other modified peptides. The ε-amino group of a lysine residue, after selective deprotection, serves as a convenient handle for the attachment of other molecules, such as cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. The ability to incorporate a fully protected lysine residue like Boc-Lys(Boc)-OH allows for precise control over the site of conjugation. nbinno.com

Furthermore, the demand for custom-synthesized peptides for use as therapeutics, diagnostics, and research tools is ever-increasing. nbinno.com The reliability and well-established chemistry of Boc-protected amino acids, including this compound, ensure their continued importance in both academic and industrial settings. Future research will likely focus on integrating these established building blocks into more automated and high-throughput synthetic platforms, as well as developing novel, orthogonally protected lysine derivatives to further expand the synthetic chemist's toolbox for creating peptides with unprecedented complexity and function. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H53N3O6 B558279 Boc-Lys(Boc)-OH.DCHA CAS No. 15098-69-8

Properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJTYAMCGERD-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934134
Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
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Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15098-69-8
Record name L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
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Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
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Record name N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
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Synthetic Methodologies for Boc Lys Boc Oh.dcha

Industrial-Scale Synthesis Approaches and Economic Considerations

Centrifugal Isolation for Enhanced Scalability

Information specifically detailing the application of centrifugal isolation techniques for the enhanced scalability of Boc-Lys(Boc)-OH.DCHA synthesis or purification was not found within the provided search results. Standard purification methods for this compound and related derivatives typically involve recrystallization or chromatography smolecule.com. While centrifugation is a common unit operation in chemical processing for solid-liquid separation, its specific application and benefits for scaling up the isolation of this compound are not elaborated upon in the retrieved literature.

Comparative Analysis of Synthetic Methodologies

A comprehensive comparative analysis of various synthetic methodologies for this compound, focusing on yield, purity, efficiency, and environmental impact, is essential for optimizing production and application.

ParameterTypical Value/Method
Purity>98.0% (HPLC)
Salt FormDicyclohexylammonium (B1228976)

Specific data pertaining to the efficiency (e.g., reaction times, solvent usage, energy consumption) and environmental impact (e.g., waste generation, atom economy) of various synthetic or isolation methodologies for this compound was not found in the provided search results. The general synthesis involves protection steps and salt formation, which inherently utilize reagents and solvents. Comparative assessments that quantify these factors for different routes to this compound are not detailed in the retrieved literature. Therefore, a comparative analysis in terms of efficiency and environmental footprint for this specific compound's DCHA salt isolation remains an area where further research or proprietary data would be necessary.

Compound List:

this compound (Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium Salt)

Dicyclohexylamine (B1670486) (DCHA)

L-lysine

Nα,Nε-Di-Boc-L-lysine Dicyclohexylammonium Salt (Synonym)

Boc-Lys(Boc)-OH (Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine)

Applications of Boc Lys Boc Oh.dcha in Advanced Organic Synthesis

Role in Peptide Synthesis

Boc-Lys(Boc)-OH.DCHA serves as a fundamental building block in the stepwise assembly of peptides, contributing to the synthesis of peptides with diverse biological activities and structural complexities.

In Solid-Phase Peptide Synthesis (SPPS), this compound is a frequently utilized derivative for incorporating lysine (B10760008) residues into peptide chains anchored to a solid support.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, an established method in SPPS, relies on acid-labile Nα-Boc protection and base-labile or acid-labile side-chain protection. This compound fits seamlessly into this scheme, with both the α-amino and ε-amino groups protected by Boc moieties, which are readily removed by acidic conditions (e.g., trifluoroacetic acid, TFA) during the synthesis sigmaaldrich.comalfa-chemistry.comiris-biotech.desigmaaldrich.comsigmaaldrich.comtcichemicals.com. This dual protection prevents unwanted branching or side reactions at the lysine residue, ensuring the linear growth of the peptide chain.

When initiating SPPS, the first amino acid is typically attached to the resin via its carboxyl group. This compound can be employed as the C-terminal residue. The DCHA salt form facilitates purification and handling of the protected amino acid prior to its activation and coupling to the resin-bound linker. Effective coupling protocols are essential to ensure efficient attachment and to control epimerization (racemization) at the α-carbon of the incoming amino acid, thereby maintaining the desired stereochemistry of the peptide researchgate.net.

Beyond solid-phase methods, this compound is also valuable in solution-phase peptide synthesis. In this approach, peptides are assembled in solution, and the protected amino acid is coupled with other protected amino acids or peptide fragments. The Boc protecting groups allow for selective deprotection and coupling steps, enabling the synthesis of peptides and peptide fragments that can subsequently be joined together thieme-connect.de.

The Boc protecting groups on this compound serve to temporarily mask the reactivity of the amino groups, allowing for controlled activation of the carboxyl group. This controlled activation, typically achieved using various coupling reagents, facilitates the nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of a stable peptide (amide) bond. The mild conditions required for Boc deprotection and subsequent coupling contribute to the preservation of peptide integrity and minimize side reactions .

Data Table: Key Properties of this compound

PropertyValueSource
Purity (Assay)≥98% (TLC) sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com
Purity (HPLC)>98.0% tcichemicals.com
Optical Activity[α]²⁰/D +4.6° (c = 2% in H₂O)
Melting Point~205°C (decomposition)
Melting Point (DCHA Salt)139.0 to 143.0 °C tcichemicals.com

Compound List:

this compound (Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium (B1228976) Salt)

L-lysine

Histidine

Fmoc-His(Boc)-OH

Boc-His(Trt)-OH

Boc-His(Boc)-OH.DCHA

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Dde)-OH*DCHA

N-alpha-Benzyloxycarbonyl-N-epsilon-Boc-L-lysine

Deprotection Strategies and Orthogonal Protection Schemes

Challenges and Limitations in Deprotection

The process of removing protecting groups, known as deprotection, is critical in peptide synthesis. However, the chemical properties of the protecting groups themselves, and the reagents used for their removal, can introduce significant hurdles. For Boc-Lys(Boc)-OH·DCHA, the acid-labile nature of the Boc groups necessitates the use of acidic conditions, which can lead to unintended consequences.

Acid-Sensitive Substrate Degradation

The tert-butoxycarbonyl (Boc) protecting group is renowned for its lability under acidic conditions. This characteristic makes it highly effective for selective removal, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, this very lability can also be a source of degradation for the target peptide or intermediate. When Boc groups are cleaved by strong acids, they generate tert-butyl cations. These highly reactive carbocations can then alkylate nucleophilic amino acid residues within the peptide chain, such as tryptophan (Trp), tyrosine (Tyr), and methionine (Met) organic-chemistry.orgpeptide.compeptide.comthermofisher.com. This alkylation can lead to modified amino acid residues, altered peptide properties, and reduced purity of the final product.

Furthermore, prolonged exposure to strong acidic conditions, or the use of excessively harsh deprotection reagents, can potentially lead to cleavage of the peptide backbone itself or degradation of other acid-sensitive functionalities present in the growing peptide chain, such as other protecting groups (e.g., tert-butyl ethers, trityl groups) researchgate.netsigmaaldrich.comgoogle.com. The choice of scavengers, such as triisopropylsilane (B1312306) (TIS), water, or thioanisole, is crucial in mitigating these side reactions by trapping the reactive tert-butyl cations organic-chemistry.orgpeptide.compeptide.com. However, the effectiveness of scavengers can vary depending on the specific peptide sequence and the deprotection conditions employed.

Research findings highlight the critical balance required during Boc deprotection. For instance, while a 95% TFA solution is commonly used, the addition of scavengers like TIS and water at concentrations of 2.5% each is recommended to minimize side reactions such as alkylation of sensitive residues peptide.com. Inadequate scavenging or overly aggressive deprotection conditions can significantly lower the yield and purity of the desired peptide.

Table 1: Common Acidic Deprotection Conditions and Potential Degradation Risks for Boc-Protected Amino Acids

Deprotection ReagentConcentrationTypical ScavengersPotential Side Reactions/Degradation PathwaysNotes on Lysine (B10760008) Specificity
Trifluoroacetic Acid (TFA)50-95%TIS, H₂O, ThioanisoleAlkylation of Trp, Tyr, Met; backbone cleavage; modification of other acid-labile protecting groupsBoc groups on lysine are acid-labile, susceptible to cleavage generating tert-butyl cations.
Hydrochloric Acid (HCl)1-6 MVariesSimilar to TFA, potential for salt formation; less commonly used for full deprotection in SPPS compared to TFA.Can cleave Boc groups.
Methanesulfonic Acid (MSA)VariesVariesLess common; can be used as a TFA substitute.Potential for side reactions similar to TFA.
p-Toluenesulfonic Acid (p-TSA)VariesVariesLess common; can be used as a TFA substitute.Potential for side reactions similar to TFA.

Solubility Issues during Purification

Purification is a critical stage in peptide synthesis, aiming to isolate the target peptide from unreacted starting materials, byproducts, and reagents. The dicyclohexylamine (B1670486) (DCHA) salt form of Boc-Lys(Boc)-OH·DCHA is often employed to enhance the compound's crystallinity and ease of handling chemimpex.comchemimpex.com. However, the presence of the DCHA counterion and the Boc protecting groups can influence the solubility profile of the compound and subsequent intermediates or peptides.

During deprotection, the removal of the Boc groups and the DCHA salt can significantly alter the polarity and solubility of the molecule. For example, the free amino groups exposed after Boc removal may exhibit different solubility characteristics compared to their protected counterparts. This change in solubility can complicate purification processes, such as precipitation, crystallization, or chromatography nih.govbiomatik.com.

The solubility of Boc-Lys(Boc)-OH·DCHA in common organic solvents is generally good, facilitating its use in synthesis. However, post-deprotection, the resulting deprotected lysine or peptide fragments might exhibit reduced solubility in the solvents typically used for reaction work-up or chromatography, necessitating adjustments in purification strategies.

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural verification of Boc-Lys(Boc)-OH.DCHA, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR spectroscopy confirms the presence of key structural components, including the two tert-butoxycarbonyl (Boc) protecting groups, the lysine (B10760008) backbone, and the dicyclohexylamine (B1670486) (DCHA) counterion. The protons of the two Boc groups typically appear as a prominent singlet in the upfield region of the spectrum. beilstein-journals.org The protons along the lysine backbone and side chain exhibit characteristic multiplets, while the protons of the DCHA salt also produce distinct signals. The presence of rotamers, arising from restricted rotation around the C-N amide bonds of the Boc groups, can sometimes lead to the appearance of multiple sets of signals for adjacent protons. beilstein-journals.orgnih.gov

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Assignment Typical Chemical Shift (δ) in ppm Multiplicity Notes
Boc group (18H) ~1.45 Singlet (s) A characteristic strong signal confirming the presence of the two Boc protecting groups. beilstein-journals.org
Lysine α-H ~4.00 Multiplet (m) Signal for the proton on the alpha-carbon. rsc.org
Lysine ε-CH₂ ~2.99 Multiplet (m) Protons adjacent to the side-chain nitrogen. rsc.org
Lysine β, γ, δ-CH₂ ~1.27 - 1.69 Multiplets (m) Overlapping signals from the methylene (B1212753) groups of the lysine side chain. rsc.org
DCHA CH ~3.21 Multiplet (m) Methine protons of the two cyclohexyl rings. rsc.org

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

¹³C NMR spectroscopy is particularly effective for confirming the presence of the three distinct carbonyl groups within the Boc-Lys(Boc)-OH portion of the molecule: one from the carboxylic acid and two from the Boc protecting groups. The chemical shifts of these carbonyl carbons are sensitive to their electronic environment and the solvent used. mdpi.com Generally, the carbonyl carbon of the carboxylic acid appears further downfield compared to the urethane (B1682113) carbonyls of the Boc groups. oregonstate.edu The carbons of the tert-butyl groups and the lysine backbone also give rise to characteristic signals.

Table 2: Typical ¹³C NMR Chemical Shifts for Boc-Lys(Boc)-OH

Carbon Assignment Typical Chemical Shift (δ) in ppm Notes
Carboxylic Acid (C=O) ~172-176 Confirms the presence of the C-terminal acid functional group. rsc.org
Boc Group (C=O) ~155-156 Two signals may be observed for the urethane carbonyls of the Nα-Boc and Nε-Boc groups. rsc.org
Boc Group C(CH₃)₃ ~78-80 Quaternary carbon of the Boc groups. rsc.orgrsc.org
Boc Group C(CH₃)₃ ~28 Methyl carbons of the Boc groups. rsc.orgrsc.org
Lysine α-C ~54 Alpha-carbon of the lysine backbone. rsc.org
Lysine ε-C ~40 Epsilon-carbon of the lysine side chain. rsc.org

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. Signals for the DCHA carbons would also be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of this compound, ensuring that it meets the stringent requirements for peptide synthesis. ruifuchemical.com Purity levels are typically expected to be greater than 98%. biocrick.comachemtek.com

Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing protected amino acids. A C18 (octadecylsilyl) column is frequently used as the stationary phase due to its hydrophobicity, which allows for effective separation. researchgate.netrsc.org

Separation is typically achieved using a gradient elution program. acs.org This involves gradually changing the composition of the mobile phase over the course of the analysis. A common mobile phase system consists of Solvent A (an aqueous solution, often water with 0.05-0.1% trifluoroacetic acid) and Solvent B (an organic solvent, typically acetonitrile (B52724) with the same concentration of trifluoroacetic acid). researchgate.netacs.org The gradient starts with a high percentage of the aqueous solvent and progressively increases the percentage of the organic solvent to elute the compound from the column. rsc.org

Table 3: Example of a Generic HPLC Gradient Elution Program

Time (minutes) % Solvent A (e.g., H₂O + 0.05% TFA) % Solvent B (e.g., Acetonitrile + 0.05% TFA)
0 95 5
30 5 95
35 5 95
36 95 5

Note: This is an illustrative example. The exact gradient, flow rate, and run time must be optimized for the specific column and system used. acs.org

Following separation by the HPLC column, the compound is detected using a UV detector. Boc-protected amino acids lack strong chromophores in the near-UV range, but the amide bonds of the urethane groups absorb light at low wavelengths. Therefore, detection is commonly performed at wavelengths between 214 nm and 220 nm. researchgate.netgoogle.com The purity of the sample is evaluated by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight and Structural Integrity

Mass spectrometry is used to confirm the molecular weight and structural integrity of the compound. biocrick.com The molecular weight of the complete salt, this compound (C₂₈H₅₃N₃O₆), is 527.7 g/mol . achemtek.compeptide.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically ionized, leading to the dissociation of the dicyclohexylammonium (B1228976) salt. The analysis will often show the protonated molecule of the free acid, [Boc-Lys(Boc)-OH + H]⁺, at a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight (347.4 g/mol ). The presence of this ion confirms the integrity of the di-protected lysine structure. The protonated dicyclohexylamine molecule [DCHA + H]⁺ (m/z 182.3) may also be observed.

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. For this compound, IR analysis is crucial for verifying the presence of the key structural features, namely the carbamate (B1207046) groups of the Boc protectors, the carboxylate salt, and the amine salt. The dicyclohexylammonium (DCHA) salt form of Nα,Nε-di-Boc-L-lysine presents a complex spectrum, but characteristic absorption bands allow for its unambiguous identification. sigmaaldrich.comsigmaaldrich.com

In the synthesis and characterization of protected amino acids, specific regions of the IR spectrum are of particular interest. The carbonyl (C=O) stretching region, typically between 1800 cm⁻¹ and 1650 cm⁻¹, is especially informative. The two tert-butyloxycarbonyl (Boc) groups give rise to strong absorption bands corresponding to their urethane carbonyl stretch. Additionally, the carboxylate anion (COO⁻) of the lysine derivative and the ammonium (B1175870) cation (NH₂⁺) of the DCHA counterion exhibit characteristic vibrations.

Detailed research findings from the analysis of Boc-protected amino acids and related structures provide insight into the expected spectral features of this compound. For instance, in a study on the synthesis of a related Nε-Fmoc-l-Lysine NCA from its Nα-Boc precursor, the carbonyl group of the Boc moiety was identified with a characteristic peak at 1754 cm⁻¹. nih.gov Other research places the C=O stretch of Boc groups around 1710 cm⁻¹ and the N-H bend of the associated amide at 1520 cm⁻¹. The presence of the carboxylic acid group can be observed through a carbonyl vibration, which for a precursor carboxylic acid has been noted at 1653 cm⁻¹. nih.gov The formation of the dicyclohexylammonium salt results in the appearance of bands corresponding to the ammonium ion and the disappearance of the broad O-H stretch of the carboxylic acid.

A summary of the expected characteristic IR absorption bands for the validation of this compound is presented in the table below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Urethane C=O (Boc group)1755 - 1690Carbonyl Stretch
Carboxylate (COO⁻)1610 - 1550Asymmetric Stretch
Amide II (N-H)1550 - 1510N-H Bend
Dicyclohexylammonium (NH₂⁺)2800 - 2200 (broad)N-H Stretch
C-H (Aliphatic)2980 - 2850C-H Stretch
C-O (Urethane)1250 - 1150C-O Stretch

This table presents generalized data based on typical values for the specified functional groups in similar molecular environments.

The confirmation of these peaks in an IR spectrum provides strong evidence for the correct structure of this compound, ensuring that both amino groups are protected and that the compound exists as the intended dicyclohexylammonium salt. sigmaaldrich.comsigmaaldrich.com

Mechanistic and Stereochemical Considerations

Reaction Mechanism of Boc Group Introduction

The introduction of the Boc protecting group onto amino functionalities is a cornerstone of modern organic synthesis, particularly in peptide chemistry. This process relies on well-established reaction mechanisms involving nucleophilic attack.

The primary reagent for Boc protection is di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O) total-synthesis.comjk-sci.comnumberanalytics.comontosight.ai. The mechanism for Boc group introduction involves the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of Boc anhydride ontosight.aivaia.com. In the case of Boc-Lys(Boc)-OH.DCHA, both the alpha-amino group and the epsilon-amino group of lysine (B10760008) undergo this reaction.

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of Boc anhydride numberanalytics.comvaia.com.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate vaia.com.

Leaving Group Expulsion: The tetrahedral intermediate collapses, expelling a tert-butoxycarbonate anion. This anion is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion total-synthesis.comjk-sci.com.

Carbamate (B1207046) Formation: The tert-butoxide anion abstracts a proton from the positively charged nitrogen atom, resulting in the formation of a stable carbamate linkage (N-Boc protected amine) and tert-butanol (B103910) total-synthesis.comjk-sci.comontosight.ai.

While bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the reaction by deprotonating the amine or neutralizing any acidic byproducts, the reaction can also proceed without an added base, especially with highly nucleophilic amines total-synthesis.comjk-sci.com.

Lysine possesses two primary amino groups: the alpha-amino group (Nα) and the epsilon-amino group (Nε) on its side chain rsc.orggoogle.comnih.gov. The synthesis of this compound specifically involves the protection of both these amino groups.

Achieving regioselective protection of lysine's amino groups is critical for controlled peptide synthesis, allowing for selective manipulation of either the Nα or Nε position. While methods exist to selectively protect one over the other (e.g., by exploiting differences in nucleophilicity or using specific protecting groups and conditions) rsc.orggoogle.comnih.gov, the compound this compound inherently signifies the simultaneous protection of both amino groups. This double protection strategy is often employed when the entire lysine side chain needs to be masked during specific synthetic steps, or as a stable, easily handled intermediate. The relative nucleophilicity of the Nα and Nε groups, influenced by factors like pH, plays a role in the kinetics of protection nih.gov. At neutral or slightly acidic pH, the Nα group is generally more nucleophilic than the Nε group due to the proximity of the carboxyl group. However, under basic conditions, both amino groups become sufficiently nucleophilic to react with Boc anhydride.

Stereochemical Integrity in Synthesis

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as even minor racemization can lead to peptides with altered or lost biological activity.

While the Boc protecting group itself is generally stable and does not readily induce racemization under typical protection conditions, the subsequent coupling reactions, where the activated carboxyl group of a Boc-protected amino acid reacts with the amino group of another amino acid, are susceptible to epimerization (racemization) americanpeptidesociety.orgpeptide.combachem.com. Racemization occurs when the chiral center at the alpha-carbon of the amino acid loses its stereochemical configuration.

Strategies to minimize racemization during peptide coupling include:

Use of Additives: Coupling reagents are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure. These additives help to form activated esters that are less prone to racemization americanpeptidesociety.orgbachem.comjpt.com.

Choice of Coupling Reagents: Certain coupling reagents, such as uronium salts (e.g., HATU, TBTU) and phosphonium (B103445) salts (e.g., BOP, PyBOP), are known to provide high coupling efficiency with a reduced risk of racemization compared to simpler carbodiimides alone jpt.com.

Controlled Reaction Conditions: Careful control of temperature, pH, and reaction time can also help mitigate racemization americanpeptidesociety.orgresearchgate.net. For instance, lower coupling temperatures are sometimes employed researchgate.net.

Base Selection: The choice of base used in coupling reactions can also influence racemization rates. Weaker bases or hindered bases may be preferred in certain cases bachem.com.

The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-Lys(Boc)-OH is often employed because the free acid is not readily crystalline, whereas the DCHA salt typically is scientificlabs.ie. The formation of crystalline salts, including DCHA salts, can play a significant role in maintaining or enhancing stereochemical purity through purification by crystallization researchgate.netbachem.com.

The DCHA salt can facilitate the separation of enantiomers or diastereomers if a racemic mixture is present, as diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization researchgate.netbachem.com. By crystallizing the desired enantiomer of Boc-Lys(Boc)-OH as its DCHA salt, one can effectively purify the compound and ensure high stereochemical purity before its use in subsequent synthetic steps researchgate.net. Furthermore, the DCHA salt form can improve the compound's stability and solubility in organic solvents commonly used in peptide synthesis, thereby facilitating more efficient coupling reactions vulcanchem.com. While the DCHA salt itself does not directly participate in the coupling mechanism in a way that prevents racemization, its role in purification is crucial for ensuring the stereochemical quality of the starting material.

Advanced Research Applications and Case Studies

Study on Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer. Boc-protected lysine derivatives are instrumental in the study of HDACs.

Research has shown that compounds derived from Boc-protected lysine can act as substrates or inhibitors of HDACs. For instance, studies have utilized fluorogenic substrates with the general structure Boc-Lys(Acyl)-AMC to assay HDAC activity in living cells. nih.gov Specifically, derivatives like Boc-Lys(Ac)-pNA serve as colorimetric substrates for HDACs, enabling the screening and characterization of potential inhibitors. abcam.com The development of such assays is critical for discovering new therapeutic agents that target HDACs.

Application Compound Type Significance
HDAC Activity AssayFluorogenic Substrate (Boc-Lys(Acyl)-AMC)Enables high-throughput screening of HDAC inhibitors in cellular environments. nih.gov
HDAC Inhibition StudyColorimetric Substrate (Boc-Lys(Ac)-pNA)Facilitates the characterization of HDAC inhibitory activity for drug discovery. abcam.com

Peptide Drug Development and Therapeutic Agents

Boc-Lys(Boc)-OH.DCHA is a cornerstone in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). The Boc protecting groups prevent unwanted side reactions at the amino groups of lysine, allowing for the controlled, stepwise addition of amino acids to build a specific peptide sequence. chemimpex.comchemimpex.com The DCHA salt form improves the handling and solubility of the protected amino acid, which is advantageous for synthesis workflows. chemimpex.com

This controlled synthesis is paramount in the development of peptide-based drugs. Researchers can incorporate modified lysine residues into peptides to enhance their therapeutic properties, such as stability, bioavailability, and target specificity. chemimpex.com The ability to create complex and modified peptides is essential for developing novel treatments for a wide range of diseases. nbinno.com For example, derivatives of Boc-lysine have been used in the synthesis of fragments of thymosin β4, which has shown potential in immunology studies. medchemexpress.comglpbio.com

Feature Role in Peptide Synthesis Impact on Drug Development
Boc Protecting GroupsPrevents undesirable reactions at lysine's amino groups. issuu.comAllows for the precise synthesis of complex and modified peptides. chemimpex.com
DCHA SaltEnhances solubility and handling. chemimpex.comFacilitates more efficient and reliable manufacturing of peptide drug candidates. chemimpex.com

Research on Protein Structure and Function

Understanding the three-dimensional structure of proteins is fundamental to deciphering their biological functions. This compound and related compounds are valuable tools in this area of research. By incorporating lysine derivatives with specific modifications into proteins, scientists can probe protein-protein interactions and study the impact of these modifications on protein conformation and activity.

For instance, photo-crosslinking amino acids, which can be synthesized from lysine derivatives, are incorporated into proteins. iris-biotech.deiris-biotech.de Upon exposure to UV light, these amino acids form covalent bonds with nearby molecules, allowing researchers to "capture" transient interactions and map the binding sites of proteins. iris-biotech.deiris-biotech.de This technique provides invaluable insights into the complex networks of protein interactions that govern cellular processes.

Development of Novel Bioconjugation Techniques

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. This compound is a key component in developing advanced bioconjugation methods. chemimpex.comchemimpex.com The protected lysine can be incorporated into a peptide or protein, and after deprotection, the free amino groups can be used as handles for attaching other molecules, such as drugs, imaging agents, or polymers.

A prominent example is the use of "click chemistry," a set of biocompatible reactions that are highly specific and efficient. Lysine derivatives containing azide (B81097) or alkyne functionalities can be synthesized and incorporated into biomolecules. These functionalities can then be used to click on a corresponding reaction partner, enabling the precise and stable attachment of a payload. This has significant implications for creating targeted drug delivery systems and diagnostic tools.

Synthesis of Bioactive Triazole-Fused Macrocycles

Macrocycles, large cyclic molecules, are of great interest in medicinal chemistry due to their unique structural and therapeutic properties. The synthesis of triazole-fused macrocycles, a specific class of these molecules, often utilizes azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. thieme-connect.de

Research has shown that building blocks derived from protected amino acids, including those related to this compound, can be instrumental in constructing these complex structures. For example, a compound like Boc-L-Dap(N3)-OH, which contains an azide group, can be used to form a triazole ring within a macrocyclic structure. Some of these synthesized triazole-fused macrocycles have demonstrated cytotoxic activity through the inhibition of histone deacetylases, highlighting their potential as anticancer agents.

Quality Control and Analytical Validation in Research

Purity Standards and Assessment Methods

Ensuring the high purity of Boc-Lys(Boc)-OH.DCHA is a critical first step in its quality control. The generally accepted purity standard for this compound in research-grade applications is typically ≥98%. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com However, some suppliers may offer higher purity grades, such as >99.0% (HPLC). ruifuchemical.comruifuchemical.com The assessment of purity involves a combination of chromatographic and analytical techniques to detect and quantify any potential impurities.

Common methods for purity assessment include:

Thin-Layer Chromatography (TLC): TLC is a widely used, straightforward method for assessing the purity of this compound. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com It allows for the rapid qualitative detection of non-volatile impurities. The compound is spotted on a TLC plate and developed in a suitable solvent system. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for purity analysis. ruifuchemical.comruifuchemical.comvwr.comtcichemicals.com It separates the compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak corresponding to this compound is used to calculate its percentage purity.

Titration: Acid-base titration can be employed to determine the purity of the dicyclohexylammonium (B1228976) (DCHA) salt form of the compound. vwr.comtcichemicals.com This method relies on the stoichiometry of the reaction between the acidic carboxyl group of the amino acid derivative and a standard basic solution.

The choice of method often depends on the required level of sensitivity and the nature of the expected impurities. For routine quality control, TLC may be sufficient, while for more demanding applications or for lot release testing, HPLC is the preferred method.

Table 1: Purity Assessment Methods for this compound

Assessment Method Principle Typical Application Reported Purity Levels
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase. Qualitative purity assessment, routine quality control. ≥98% sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning. Quantitative purity analysis, detection of trace impurities. >98.0% to >99.0% ruifuchemical.comruifuchemical.comvwr.comtcichemicals.com
Titration Stoichiometric neutralization reaction. Determination of the DCHA salt content and overall purity. >98.0% vwr.comtcichemicals.com

Structural Integrity Verification

Beyond purity, confirming the correct chemical structure of this compound is crucial. This ensures that the molecule possesses the intended arrangement of atoms and functional groups, which is essential for its proper reactivity in peptide synthesis. Several spectroscopic techniques are employed for this purpose.

Key methods for structural verification include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule. sigmaaldrich.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, C=O (from both the Boc groups and the carboxylic acid), and C-O bonds, confirming the presence of these functionalities. A "passes test" designation in an analysis note indicates that the IR spectrum matches that of a reference standard. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. It can confirm the connectivity of atoms and the presence of the tert-butoxycarbonyl (Boc) protecting groups and the dicyclohexylamine (B1670486) (DCHA) counterion. biocrick.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. chemsrc.com The measured molecular weight should correspond to the calculated molecular weight of this compound.

The combination of these techniques provides a comprehensive picture of the molecule's structure, ensuring its identity and integrity.

Table 2: Structural Integrity Verification Techniques for this compound

Technique Information Provided Typical Application
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., N-H, C=O, C-O). Confirmation of functional group integrity. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity and the presence of protecting groups and counterions. Definitive structural elucidation. biocrick.com
Mass Spectrometry (MS) Molecular weight determination. Confirmation of molecular identity. chemsrc.com

Long-Term Storage and Stability Studies

The stability of this compound under various storage conditions is a critical factor for researchers, as it ensures the compound remains viable for use over time. The dicyclohexylamine (DCHA) salt form is often preferred for amino acid derivatives that are not crystalline as free acids, as it enhances their shelf-stability. bachem.com

Recommended storage conditions for this compound are typically between 2°C and 8°C. iris-biotech.de Some suppliers may indicate a broader range of 2-30°C. sigmaaldrich.comsigmaaldrich.com For long-term storage, it is generally advisable to keep the compound in a solid form in a freezer at temperatures below -15°C. bachem.com Storing the compound in a cool, dark place is also recommended. tcichemicals.com

Stability studies are conducted to evaluate the potential degradation of the compound over time and under different environmental conditions. These studies often involve:

Accelerated Stability Studies: These studies involve storing the compound at elevated temperatures (e.g., 25°C, 40°C) and humidity levels to predict its long-term stability in a shorter timeframe.

Real-Time Stability Studies: These studies involve storing the compound under the recommended storage conditions and periodically testing its purity and integrity over an extended period.

Periodic analysis using techniques like HPLC is crucial to monitor for any degradation products that may form during storage. This ensures that the material remains within the specified purity limits throughout its shelf life.

Table 3: Recommended Storage and Stability Considerations for this compound

Parameter Recommendation/Finding Rationale
Short-Term Storage 2°C to 8°C iris-biotech.de To minimize degradation during routine use.
Long-Term Storage < -15°C bachem.com To ensure maximum shelf-life and prevent degradation over extended periods.
Form Solid form bachem.com Solid-state is generally more stable than solutions.
DCHA Salt Enhances shelf-stability for non-crystalline free acids. bachem.com To improve handling and storage characteristics.
Stability Monitoring Periodic HPLC analysis To detect and quantify any degradation products.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

There is a growing emphasis on developing environmentally sustainable synthetic methods in chemistry. For Boc-Lys(Boc)-OH.DCHA, future research directions include exploring greener approaches for its synthesis and utilization. This could involve the development of enzymatic methods for the protection or deprotection of lysine (B10760008) residues, reducing the reliance on harsh chemical reagents and organic solvents techscience.comacs.orgresearchgate.netmdpi.com. Furthermore, optimizing existing chemical synthesis routes to improve atom economy, reduce waste generation, and utilize less toxic solvents aligns with green chemistry principles. The exploration of biocatalysis and the development of more efficient, recyclable protecting group strategies for lysine are key areas for future investigation.

Exploration in Material Science and Nanotechnology

The unique structure of this compound, featuring a functional amino acid backbone, makes it a potential candidate for incorporation into novel materials and nanomaterials. Research is investigating the self-assembly properties of lysine-containing peptides and amphiphiles, which can form ordered nanostructures such as hydrogels, nanofibers, and nanotubes nih.govacs.orgresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.netacs.orgnih.gov. This compound could serve as a building block for creating peptide-based biomaterials with tunable properties for applications in drug delivery, tissue engineering, and biosensing. The ability to precisely control the arrangement of lysine residues within these self-assembled structures could lead to materials with tailored functionalities.

Advanced Biological and Biomedical Applications

The protected lysine derivative holds promise for advanced biological and biomedical applications. Its role as a building block in peptide synthesis is fundamental, but emerging research points towards its use in more sophisticated contexts. For instance, it has been utilized in the preparation of dendritic peptide bolaamphiphiles for siRNA delivery guidechem.comchemicalbook.com. Lysine-rich peptides are also being explored for their antimicrobial properties and as components in targeted drug delivery systems and cancer therapies nih.goviiarjournals.org. The ability to selectively deprotect and functionalize the lysine residues within peptides synthesized using this compound opens avenues for creating sophisticated bioconjugates for diagnostics and therapeutics nih.govnih.govwikipedia.org.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular dynamics simulations are increasingly vital for understanding the behavior of molecules and predicting their properties and interactions. Future research can leverage these tools to investigate the conformational dynamics of peptides incorporating this compound, the mechanisms of self-assembly of lysine-based materials, and the interactions of these molecules with biological targets researchgate.netnih.govnih.govjksus.orgmdpi.comaip.orgresearchgate.net. Density Functional Theory (DFT) calculations can elucidate the electronic and structural properties of protecting groups and their influence on reaction pathways, aiding in the design of more efficient synthetic strategies and novel peptide structures jksus.orgmdpi.comresearchgate.net.

Compound Name Table:

Common NameFull Chemical NameCAS Number
This compoundNα-tert-Butoxycarbonyl-Nε-tert-Butoxycarbonyl-L-lysine dicyclohexylamine (B1670486) salt15098-69-8

Q & A

Q. How can computational tools predict the structure-activity relationship (SAR) of this compound-based peptidomimetics?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target enzymes (e.g., proteases). Validate predictions via synthesis and kinetic assays (e.g., IC50_{50} determination) . Compare computed vs. experimental NMR shifts (δ ± 0.1 ppm tolerance) .

Q. What experimental designs validate the role of this compound in enhancing peptide stability against enzymatic degradation?

  • Methodology : Conduct comparative stability assays using trypsin/chymotrypsin. Incubate Boc-protected vs. unprotected peptides in PBS (pH 7.4, 37°C) and quantify degradation via LC-MS/MS. Use MALDI-TOF to track fragment formation .

Data Analysis and Reporting

Q. How should conflicting spectroscopic data (e.g., NMR shifts) for this compound be interpreted?

  • Methodology : Replicate experiments under identical conditions (solvent, concentration, temperature). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with literature databases (e.g., SciFinder) to identify solvent- or pH-dependent shifts .

Q. What statistical approaches are appropriate for analyzing SAR data from this compound analogs?

  • Methodology : Apply multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use ANOVA to assess significance (p < 0.05) and control for batch effects .

Q. How to ethically report failed syntheses or irreproducible results involving this compound?

  • Methodology : Document all experimental details (e.g., lot numbers, humidity levels) in supplementary materials. Use negative data sections to discuss potential causes (e.g., trace metal contamination) and propose alternative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.